5-Methyl-3-nitrobenzene-1,2-diol

Overview

Description

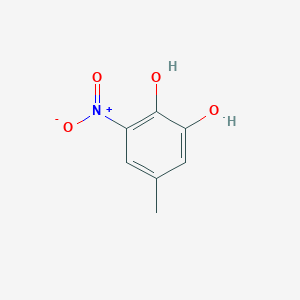

5-Methyl-3-nitrobenzene-1,2-diol: is an organic compound with the molecular formula C7H7NO4 It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and two hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methyl-3-nitrobenzene-1,2-diol involves the nitration of 2-methoxy-4-methyl-6-nitrophenol. The process typically includes the following steps :

Starting Material: 2-Methoxy-4-methyl-6-nitrophenol.

Reaction Conditions: The starting material is added to hydrobromic acid (80%) and tetrabutylammonium fluoride.

Temperature and Time: The mixture is heated to 110°C and reacted for 18 hours.

Workup: After the reaction, water is added, and the product is extracted with ethyl acetate. The organic phases are combined, washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation, and the residue is purified by silica gel column chromatography using a petroleum ether and ethyl acetate mixture (5:1) to obtain the final product with a yield of 81%.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety and environmental regulations are met.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of 5-Methyl-3-aminobenzene-1,2-diol.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthetic Routes

- Nitration : The compound can be synthesized by nitrating 5-methylcatechol using concentrated nitric acid.

- Demethylation : Further reactions may involve demethylation to enhance reactivity for subsequent chemical transformations.

Chemistry

5-Methyl-3-nitrobenzene-1,2-diol serves as an important intermediate in organic synthesis. Its functional groups allow for diverse chemical reactions:

- Oxidation : Hydroxyl groups can be oxidized to form quinones.

- Reduction : The nitro group can be reduced to form amino derivatives.

- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions with halogens.

Biological Activities

Research indicates that this compound exhibits various biological activities that are being explored for therapeutic applications.

Antimicrobial Properties

Studies have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents or preservatives.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits proliferation of cancer cell lines | |

| Mechanism | Induces apoptosis; disrupts cellular signaling |

Case Study: Anticancer Activity

A notable study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following exposure to the compound, highlighting its potential as an anticancer agent.

Industrial Applications

In industrial contexts, this compound is utilized in the production of dyes and pigments due to its chemical properties that confer color stability and reactivity.

Table 2: Industrial Applications

| Application Type | Description |

|---|---|

| Dyes and Pigments | Used in the synthesis of colorants |

| Pharmaceutical Intermediates | Serves as a precursor for drug development |

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitrobenzene-1,2-diol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, potentially leading to biological effects.

Comparison with Similar Compounds

5-Methyl-2-nitrophenol: Similar structure but lacks one hydroxyl group.

3-Nitrobenzene-1,2-diol: Similar structure but lacks the methyl group.

5-Methyl-3-aminobenzene-1,2-diol: Reduction product of 5-Methyl-3-nitrobenzene-1,2-diol.

Uniqueness: this compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and interactions.

Biological Activity

5-Methyl-3-nitrobenzene-1,2-diol, also known as 5-methyl-3-nitrocatechol, is an organic compound with the molecular formula . This compound features a methyl group, a nitro group, and two hydroxyl groups on its benzene ring, which contribute to its unique biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The structural formula of this compound is characterized by:

- Methyl group at position 5.

- Nitro group at position 3.

- Hydroxyl groups at positions 1 and 2.

This configuration allows for various biochemical interactions due to the presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with proteins and nucleic acids. These interactions may influence several biochemical pathways, including:

- Antioxidant activity : The compound may scavenge free radicals.

- Enzyme inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways.

- Cell signaling modulation : The compound might affect signal transduction pathways critical for cell survival and proliferation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:

- Staphylococcus aureus : Demonstrated significant inhibition at concentrations as low as 50 µg/mL.

- Escherichia coli : Showed reduced growth rates in the presence of the compound.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In cell line studies:

- Breast cancer cells (MCF-7) : Treatment with this compound resulted in a reduction of cell viability by approximately 60% at a concentration of 100 µM after 48 hours.

- Mechanism : The observed anticancer effects may be linked to apoptosis induction through mitochondrial pathways.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. It has been evaluated in models of neurodegeneration:

- In vitro models : Showed protective effects against oxidative stress-induced cell death in neuronal cells.

Table of Biological Activities

| Biological Activity | Model/System | Concentration | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant inhibition |

| Antimicrobial | Escherichia coli | Varies | Reduced growth rates |

| Anticancer | MCF-7 breast cancer cells | 100 µM | ~60% reduction in cell viability |

| Neuroprotective | Neuronal cell lines | Not specified | Protection against oxidative stress |

Case Study: Neuroprotective Effects

In a study published in a peer-reviewed journal, researchers evaluated the neuroprotective effects of this compound on primary neuronal cultures subjected to oxidative stress. The results indicated that pretreatment with the compound significantly reduced neuronal apoptosis and preserved mitochondrial function.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Methyl-3-nitrobenzene-1,2-diol in a laboratory setting?

- Methodological Answer : Begin with a methyl-substituted dihydroxybenzene precursor (e.g., 3-methylbenzene-1,2-diol) and perform nitration using a mixed acid system (HNO₃/H₂SO₄). Monitor reaction progress via TLC and adjust temperature to avoid over-nitration. Post-reaction, neutralize the mixture, extract with ethyl acetate, and purify via column chromatography. Reference nitro reduction methodologies for analogous compounds, such as SnCl₂·2H₂O use in ethanol under reflux for nitro-to-amine conversions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to identify aromatic proton environments and methyl/nitro substituents. IR spectroscopy verifies O–H (3200–3500 cm⁻¹) and nitro (1520–1350 cm⁻¹) groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Compare spectral data with structurally similar compounds (e.g., 3-methylbenzene-1,2-diol derivatives) to resolve ambiguities .

Q. How can solvent systems and reaction temperatures be optimized for purification?

- Methodological Answer : Test solubility in polar (e.g., ethanol, acetone) and non-polar (e.g., hexane) solvents for recrystallization. Use gradient elution in column chromatography (silica gel, ethyl acetate/hexane mixtures). For thermally sensitive nitro groups, maintain temperatures below 80°C during rotary evaporation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2³ factorial design to evaluate variables: nitric acid concentration (0.5–1.5 M), reaction time (2–6 hours), and temperature (25–50°C). Use ANOVA to identify significant factors and interactions. For example, prolonged high temperatures may degrade nitro groups, requiring trade-offs between yield and purity .

Q. What catalytic systems could enhance nitro-group stability during derivatization?

- Methodological Answer : Explore transition metal complexes (e.g., Pd or Ni with dppb ligands) to stabilize intermediates. For example, [Cl₂Pd(dppb)] catalysts in 1,4-dioxane improve selectivity in nitro-aromatic reactions. Monitor catalytic efficiency via GC-MS or HPLC .

Q. How do steric and electronic effects influence the reactivity of this compound in electrophilic substitution?

- Methodological Answer : Perform computational modeling (DFT) to map electron density around substituents. The methyl group acts as an electron donor (+I effect), while the nitro group withdraws electrons (–M effect). Validate predictions experimentally via bromination or sulfonation trials, analyzing regioselectivity via NMR .

Q. What advanced statistical methods resolve contradictions in reaction yield data?

- Methodological Answer : Apply orthogonal regression analysis to decouple confounding variables (e.g., impurity levels vs. catalyst loading). Use residual plots to identify outliers and refine models. For multi-step syntheses, partial least squares (PLS) regression links intermediate purity to final yield .

Q. How can surface adsorption studies improve stability assessments of this compound?

- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption on silica or cellulose surfaces. Quantify degradation under UV/oxidant exposure via LC-MS. Correlate stability with surface hydrophobicity using contact angle measurements .

Q. What strategies mitigate dihydroxy-nitro compound instability during storage?

- Methodological Answer : Store under inert gas (N₂/Ar) in amber vials at –20°C. Add stabilizers like BHT (butylated hydroxytoluene) to ethanol solutions. Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC-UV .

Q. How can computational docking predict biological interactions of this compound derivatives?

Properties

IUPAC Name |

5-methyl-3-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGZDMVKFBSAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398345 | |

| Record name | 5-methyl-3-nitrobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89791-96-8 | |

| Record name | NSC156935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-3-nitrobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.